
(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene is a chemical compound characterized by the presence of a trifluoromethyl group attached to a butenyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene typically involves the reaction of benzene with a trifluoromethylated butenyl precursor. One common method includes the use of trifluoromethylated alkenes in the presence of a catalyst to facilitate the addition of the trifluoromethyl group to the butenyl chain, followed by the attachment to the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of high-pressure and temperature conditions, along with specific catalysts, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylated alcohols or ketones.
Reduction: Formation of saturated trifluoromethylated butylbenzene derivatives.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, (1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts .
Biology and Medicine
The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in drug design .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of (1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. In medicinal applications, this compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but contains a hydroxyl group instead of a methyl group.
1,1,1-Trifluoro-3-methylbutan-2-one: Contains a ketone group instead of a double bond.
1,1,1-Trifluoro-2-butanone: Lacks the benzene ring and has a simpler structure
Uniqueness
(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene is unique due to its combination of a trifluoromethyl group, a butenyl chain, and a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances its stability and reactivity, distinguishing it from other similar compounds .
Properties
CAS No. |
109662-31-9 |
|---|---|
Molecular Formula |
C11H11F3 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
(1,1,1-trifluoro-3-methylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C11H11F3/c1-8(2)10(11(12,13)14)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
KYXLVFHLWSJVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



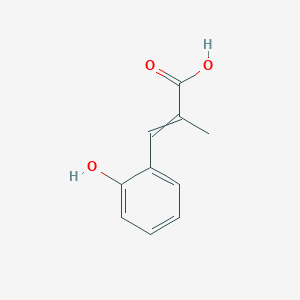
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
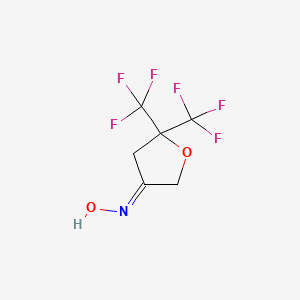
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)


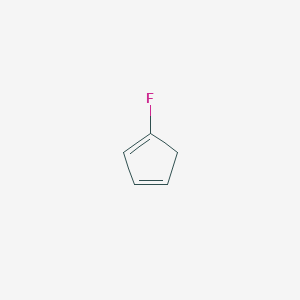
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
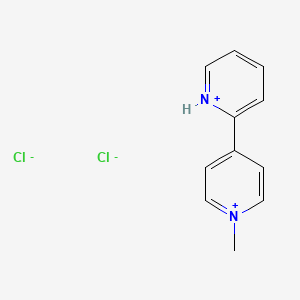

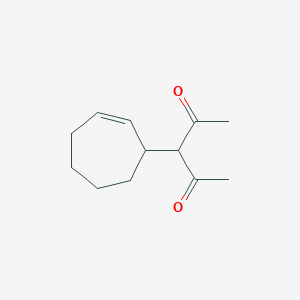
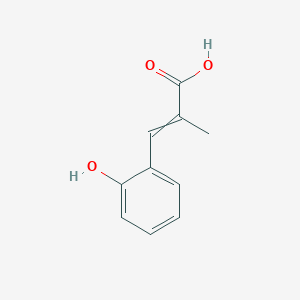
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)
